molecular formula C8H14Cl2N4 B2508078 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride CAS No. 2155855-71-1

2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B2508078
CAS No.: 2155855-71-1
M. Wt: 237.13
InChI Key: VTTQBDKZTFCBPY-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride is a compound that features a pyrrolidine ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The pyrrolidine ring is known for its versatility and ability to enhance the pharmacological properties of molecules, while the pyrimidine ring is a common scaffold in many bioactive compounds.

Scientific Research Applications

2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound acts as a PLK4 inhibitor . It interacts with PLK4, inhibiting its activity and thus disrupting the process of centriole duplication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .

Biochemical Pathways

The inhibition of PLK4 affects the centriole duplication pathway . This pathway is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis . The downstream effects of this disruption can include reduced tumor growth and potentially, tumor regression .

Pharmacokinetics

The compound exhibits good plasma stability and liver microsomal stability , with a half-life (t1/2) greater than 289.1 minutes and 145 minutes respectively . It also has a low risk of drug-drug interactions (DDIs) .

Result of Action

At the cellular level, the compound presents excellent antiproliferative activity against cancer cells . By inhibiting PLK4, it disrupts centriole duplication, leading to cell cycle arrest and apoptosis . This can result in reduced tumor growth and potentially, tumor regression .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, the presence of other drugs (potential for DDIs) can also influence the efficacy of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents like DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The combination of the pyrrolidine and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

2-pyrrolidin-2-ylpyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c9-7-3-5-11-8(12-7)6-2-1-4-10-6;;/h3,5-6,10H,1-2,4H2,(H2,9,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTQBDKZTFCBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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